molecular formula C20H20N4O2S2 B15028081 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide

4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide

Cat. No.: B15028081
M. Wt: 412.5 g/mol
InChI Key: RJDNQKYDSXEWAM-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a phenylamino group linked via a carbamothioylamino-methyl moiety.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea

InChI

InChI=1S/C20H20N4O2S2/c21-28(25,26)19-12-6-15(7-13-19)14-22-20(27)24-18-10-8-17(9-11-18)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H2,21,25,26)(H2,22,24,27)

InChI Key

RJDNQKYDSXEWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name / Substituents Yield (%) Melting Point (°C) Molecular Formula Key Spectral Features (1H NMR/IR) Source
Target Compound : Phenylamino-carbamothioyl N/A N/A C₂₀H₂₁N₅O₂S₂ Expected NH peaks ~12 ppm; Ar-H ~7–8 ppm -
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide (Nitro) 50 222–224 C₁₈H₁₄N₆O₅S NH: 12.40–10.10 ppm; Ar-H: 8.36–7.64 ppm
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide N/A 244–245 C₁₈H₁₄N₆O₄S₂ NH: 12.40–10.10 ppm; Ar-H: 8.36–7.64 ppm
4-[(Methylsulfonyl)amino]benzenesulfonamide N/A N/A C₇H₁₀N₂O₄S₂ IR: S=O stretches ~1350–1150 cm⁻¹
Methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate N/A N/A C₁₈H₂₀N₄O₄S₂ CH₃COO: ~3.7 ppm; NH: ~12 ppm

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): Lower yields (50–79%) but higher melting points (e.g., 222–246°C) due to enhanced crystallinity .
  • Thiourea Linkage : NH protons in 1H NMR appear downfield (~10–12 ppm), confirming hydrogen bonding .
  • Sulfonamide Moieties : IR spectra show characteristic S=O stretches (~1350–1150 cm⁻¹) .

Pharmacological Potential

While direct bioactivity data for the target compound are lacking, analogs with sulfonamide-thiourea hybrids (e.g., ) exhibit antimicrobial and carbonic anhydrase inhibitory activity. For example:

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () shows anti-microbial activity due to planar aromatic stacking .
  • Carbamothioyl Derivatives : The thiourea group enhances metal chelation and enzyme inhibition, as seen in ’s phosphonate-sulfonamide hybrids .

Structural Diversity and Trends

  • Aromatic Substitutions : Nitro groups increase thermal stability but reduce solubility; methoxy groups improve solubility but lower melting points (e.g., : 2-methoxy derivative, 216–218°C) .

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